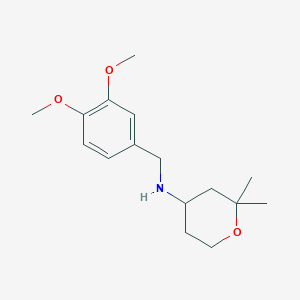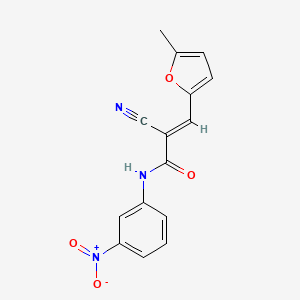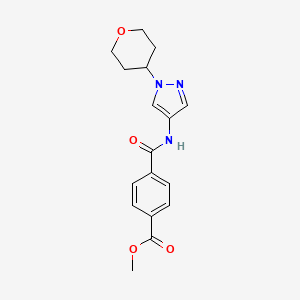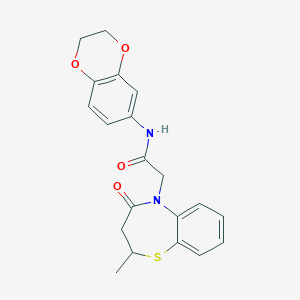
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate is not well understood. However, it is believed to bind to metal ions through its nitrogen and oxygen atoms, leading to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate. However, it has been reported to be non-toxic and non-carcinogenic. It is also stable under physiological conditions, making it a suitable probe for biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate is its high selectivity and sensitivity for metal ions. It is also easy to synthesize and purify, making it readily available for use in scientific research. However, its fluorescence properties can be affected by factors such as pH and temperature, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate in scientific research. One potential application is in the development of new metal ion sensors for environmental monitoring and biomedical imaging. It could also be used as a precursor for the synthesis of new pyridine derivatives with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate is a synthetic compound that has been widely used in scientific research as a fluorescent probe for detecting metal ions. Its high selectivity and sensitivity make it a valuable tool for environmental monitoring and biomedical imaging. While there is limited information available on its biochemical and physiological effects, it has been reported to be non-toxic and non-carcinogenic. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate involves the reaction of 2-methoxyaniline with 2-chloro-3-pyridinecarboxylic acid in the presence of potassium carbonate and dimethylformamide. The reaction mixture is then heated at 100°C for several hours to obtain the desired compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes. Additionally, it has been used as a precursor for the synthesis of other pyridine derivatives.
Eigenschaften
IUPAC Name |
methyl 2-(2-methoxyanilino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-8-4-3-7-11(12)16-13-10(14(17)19-2)6-5-9-15-13/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKGSQAHSFVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)
![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)






![ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2943356.png)
![N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2943357.png)

